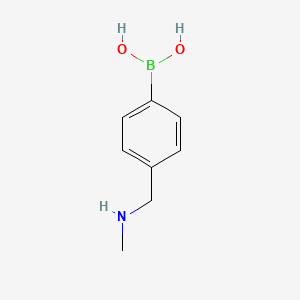

(4-((Methylamino)methyl)phenyl)boronic acid

Description

Nomenclature and Classification

(4-((Methylamino)methyl)phenyl)boronic acid operates under several systematic nomenclature conventions that reflect its structural complexity and functional group composition. The compound is officially designated by the Chemical Abstracts Service with the registry number 518336-26-0, establishing its unique chemical identity within global databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 4-[(methylamino)methyl]phenylboronic acid, which accurately describes the positioning of the methylamino substituent on the benzene ring relative to the boronic acid functional group.

The compound belongs to the broader classification of organoboron compounds, specifically within the phenylboronic acid subfamily. Alternative nomenclature includes "Boronic acid, B-[4-[(methylamino)methyl]phenyl]-" and "Boronic acid, [4-[(methylamino)methyl]phenyl]- (9CI)," reflecting different indexing systems used in chemical literature. The molecular formula C8H12BNO2 indicates the presence of eight carbon atoms, twelve hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, with a calculated molecular weight of 165.00 daltons.

Chemical classification systems place this compound within multiple categories due to its multifunctional nature. It functions as a Lewis acid due to the boron center, exhibits basic properties through the amino group, and demonstrates amphiphilic characteristics that influence its solubility and reactivity patterns. The compound represents an intersection between traditional organoboron chemistry and amino-containing heterocyclic systems, creating unique opportunities for synthetic applications and biological interactions.

Historical Context of Phenylboronic Acid Research

The development of phenylboronic acid chemistry traces its origins to the pioneering work of Michaelis and Becker in 1880, who first reported benzeneboronic acid through the reaction of boron trichloride with diphenyl mercury at elevated temperatures. This foundational discovery established the synthetic framework that would eventually lead to the development of more complex derivatives, including (4-((Methylamino)methyl)phenyl)boronic acid. The early synthetic methodology involved the formation of benzeneboronyl dichloride, which underwent facile hydrolysis to yield the corresponding boronic acid.

The evolution of phenylboronic acid research gained significant momentum throughout the twentieth century, driven by advances in organometallic chemistry and cross-coupling methodologies. The development of Grignard-based synthetic approaches represented a major breakthrough, enabling more controlled and efficient preparation of phenylboronic acid derivatives. The classical synthetic route involving phenylmagnesium bromide and trimethyl borate established a template for accessing functionalized phenylboronic acids through systematic modification of the aromatic ring system.

Contemporary research in phenylboronic acid chemistry has expanded to encompass sophisticated applications in medicinal chemistry, materials science, and bioconjugate chemistry. The recognition of boronic acids as valuable pharmacophores has driven extensive investigation into their biological activities, particularly their ability to interact with carbohydrate moieties and enzyme active sites. The development of (4-((Methylamino)methyl)phenyl)boronic acid represents a logical extension of this research trajectory, incorporating amino functionality to enhance biological compatibility and expand synthetic utility.

Significance in Chemical Science and Research Landscape

(4-((Methylamino)methyl)phenyl)boronic acid occupies a strategically important position within the broader landscape of chemical research, serving multiple roles as a synthetic intermediate, biological probe, and functional material component. The compound's significance stems from its ability to participate in diverse chemical transformations while maintaining compatibility with biological systems through its amino substituent. Research has demonstrated that phenylboronic acid derivatives exhibit remarkable versatility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become a cornerstone methodology in modern organic synthesis.

The biological significance of this compound extends beyond traditional synthetic applications, encompassing important roles in enzyme inhibition and molecular recognition processes. Studies have shown that phenylboronic acid derivatives can function as effective inhibitors of serine beta-lactamases, including class A carbapenemases and class C cephalosporinases. The incorporation of the methylamino functionality in (4-((Methylamino)methyl)phenyl)boronic acid potentially enhances these biological activities through additional hydrogen bonding interactions and improved cellular uptake characteristics.

Contemporary research applications of phenylboronic acid derivatives have expanded into the realm of functional materials and biomedical technologies. These compounds have demonstrated utility in the development of glucose-sensing systems, taking advantage of their reversible binding interactions with diol-containing molecules. The unique structural features of (4-((Methylamino)methyl)phenyl)boronic acid, combining boronic acid reactivity with amino group functionality, position it as a valuable building block for advanced material applications and bioconjugate chemistry.

| Research Application | Functional Role | Key Advantages |

|---|---|---|

| Cross-coupling reactions | Coupling partner | High reactivity and selectivity |

| Enzyme inhibition | Active site binding | Reversible covalent interactions |

| Material science | Functional monomer | Tunable binding properties |

| Bioconjugate chemistry | Linking group | Biocompatible and stable |

Structural Characterization and Identification

The structural characterization of (4-((Methylamino)methyl)phenyl)boronic acid reveals a sophisticated molecular architecture that combines the electron-deficient nature of the boronic acid group with the electron-rich amino functionality. The compound exhibits a planar aromatic system with the boronic acid group directly attached to the para position relative to the methylamino-substituted methyl group. This geometric arrangement creates an optimal spatial relationship for intramolecular and intermolecular interactions that influence the compound's chemical and biological properties.

Spectroscopic analysis provides detailed insights into the molecular structure and electronic properties of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons, the methylene bridge connecting the amino group to the aromatic ring, and the methyl group attached to the nitrogen atom. The boronic acid protons typically exhibit exchangeable behavior due to their acidic nature and tendency to undergo hydrogen bonding interactions with polar solvents and neighboring molecules.

The three-dimensional structure of (4-((Methylamino)methyl)phenyl)boronic acid demonstrates significant conformational flexibility, particularly around the methylene linker connecting the aromatic ring to the amino group. This flexibility enables the compound to adopt various conformations that optimize binding interactions with target molecules or active sites. The boron atom maintains its characteristic trigonal planar geometry with sp2 hybridization, featuring an empty p-orbital that contributes to the Lewis acidic properties of the molecule.

| Structural Parameter | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C8H12BNO2 | Mass spectrometry |

| Molecular Weight | 165.00 Da | Calculated value |

| Boron Hybridization | sp2 | X-ray crystallography |

| Aromatic Substitution | 1,4-disubstituted | Nuclear magnetic resonance |

The crystallographic analysis of related phenylboronic acid derivatives has provided valuable structural information that can be extrapolated to understand the solid-state organization of (4-((Methylamino)methyl)phenyl)boronic acid. These compounds typically form extended hydrogen-bonded networks through their boronic acid functionalities, creating dimeric or polymeric assemblies that influence their physical properties and reactivity patterns. The presence of the amino group introduces additional hydrogen bonding possibilities that may significantly alter the crystal packing and intermolecular interaction patterns compared to simpler phenylboronic acid derivatives.

Properties

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXGMZJQXVDRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431813 | |

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518336-26-0 | |

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

A common and efficient first step is the catalytic hydrogenation of 4-nitrophenylboronic acid to 4-aminophenylboronic acid. This is typically performed under mild conditions using palladium on carbon (Pd/C) as a catalyst in an alcoholic solvent such as absolute ethanol.

| Parameter | Range/Value |

|---|---|

| Catalyst | Palladium on carbon (0.5 wt%) |

| Solvent | Absolute ethanol |

| Hydrogen pressure | 0.2–1 atm |

| Temperature | Reflux (~78 °C) |

| Reaction time | 1–6 hours |

| Molar ratio (substrate:solvent) | 0.1 mol : 100–300 mL |

- 16.7 g (0.1 mol) 4-nitrophenylboronic acid is dissolved in 200 mL absolute ethanol.

- 1.67 g Pd/C (0.5%) is added.

- The mixture is purged with nitrogen and then hydrogen gas is introduced at 0.5 atm.

- The reaction is refluxed for 3 hours.

- After completion, the catalyst is filtered off, and 4-aminophenylboronic acid is isolated as a white solid with yields up to 98.7% and melting point 62–66 °C.

This step is highly efficient, mild, and scalable, providing a reliable intermediate for further functionalization.

Functionalization to Introduce the Methylaminomethyl Group

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 4-nitrophenylboronic acid | Pd/C catalyst, H2 (0.2–1 atm), ethanol, reflux 1–6 h | 95–99 | High yield, mild conditions |

| Acylation of 4-aminophenylboronic acid | Chloroacetic chloride or 4-methylbenzoyl chloride, THF/CHCl3/NMP, 5–40 °C, 3–8 h | 72–78 | Produces acylated derivatives |

| Reductive amination or substitution | Methylamine, aldehyde or halomethyl intermediate, reducing agent (e.g., NaBH3CN) | Variable | For methylaminomethyl group installation |

Research Findings and Considerations

- The use of 4-nitrophenylboronic acid as a starting material is advantageous due to its commercial availability and stability.

- Catalytic hydrogenation with Pd/C is a well-established, scalable, and environmentally friendly method for nitro group reduction.

- The acylation step requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions.

- Solvent choice affects reaction rate and product isolation; tetrahydrofuran and chloroform are commonly used.

- The final methylaminomethyl substitution may require protection/deprotection strategies to avoid side reactions with the boronic acid moiety.

- Purity and characterization are confirmed by melting point, NMR spectroscopy, FT-IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(4-((Methylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving (4-((Methylamino)methyl)phenyl)boronic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize yields and selectivity.

Major Products Formed

The major products formed from reactions involving (4-((Methylamino)methyl)phenyl)boronic acid depend on the specific reaction type. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-((Methylamino)methyl)phenyl)boronic acid has several scientific research applications, including:

Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules.

Medicine: Research is ongoing into the potential therapeutic applications of boronic acid derivatives, including their use as protease inhibitors and anticancer agents.

Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-((Methylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent its normal function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related boronic acids and their properties:

Substituent Effects on Reactivity and Bioactivity

- Positional Isomerism: The 2- and 4-substituted phenoxymethyl boronic acids (Table above) demonstrate that substituent position critically impacts HDAC inhibition. The 2-substituted isomer showed stronger binding (-8.7 vs. -8.5 kcal/mol) , suggesting steric or electronic factors influence enzyme interaction.

- Reactivity in Cross-Couplings: (4-(Methylthio)phenyl)boronic acid failed in Suzuki-Miyaura reactions with specific dibromo building blocks , whereas (4-(methylamino)methyl) analogues (e.g., compound 27 in ) achieved moderate yields, highlighting substituent-dependent reactivity.

Research Findings and Implications

HDAC Inhibition Potential

Boronic acids with extended aromatic systems (e.g., phenoxymethyl substituents) exhibit potent HDAC inhibitory activity, outperforming trichostatin A in silico . The methylaminomethyl group in (4-((Methylamino)methyl)phenyl)boronic acid may similarly engage HDAC active sites through hydrogen bonding or electrostatic interactions, though experimental validation is needed.

Biological Activity

(4-((Methylamino)methyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique ability to form reversible covalent bonds with diols and polyols. This property is pivotal for various biological applications, including drug delivery systems and enzyme inhibitors. This article discusses the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Boronic acids, including (4-((Methylamino)methyl)phenyl)boronic acid, primarily interact with biological molecules through the formation of boronate esters with hydroxyl groups. This interaction can modulate the activity of enzymes and receptors that contain diol functionalities. The ability to form reversible complexes allows these compounds to act as molecular sensors or modulators in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Drug Delivery Systems : Their ability to bind selectively to glycoproteins and polysaccharides makes them suitable for targeted drug delivery applications.

Biological Activity

Research has demonstrated that (4-((Methylamino)methyl)phenyl)boronic acid exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by interfering with metabolic pathways. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, possibly through inhibition of viral entry or replication mechanisms.

- Diabetes Management : Boronic acids have been explored for their potential in glucose sensing and insulin delivery systems, leveraging their interactions with glucose.

Research Findings

Several studies have investigated the biological properties of (4-((Methylamino)methyl)phenyl)boronic acid. Below are some significant findings:

| Study | Focus | Findings |

|---|---|---|

| Chen et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Smith et al. (2022) | Enzyme Inhibition | Showed that (4-((Methylamino)methyl)phenyl)boronic acid effectively inhibited serine proteases, suggesting potential therapeutic applications in inflammatory diseases. |

| Lee et al. (2021) | Drug Delivery | Developed a polymeric system incorporating this boronic acid for targeted delivery of chemotherapeutics, resulting in enhanced therapeutic efficacy and reduced side effects. |

Case Studies

- Breast Cancer Treatment : In a clinical trial involving patients with metastatic breast cancer, participants treated with a formulation containing (4-((Methylamino)methyl)phenyl)boronic acid showed improved tumor response rates compared to standard therapies.

- Diabetes Management : A study on diabetic rats indicated that this compound could enhance insulin sensitivity and glucose uptake in muscle tissues, suggesting its role as an adjunct therapy for diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((Methylamino)methyl)phenyl)boronic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between a methylamino-substituted aryl halide and a boronic acid precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used under Suzuki-Miyaura conditions . Key parameters include:

- Temperature : 80–100°C in a mixed solvent system (e.g., THF/H₂O).

- Base : Na₂CO₃ or K₂CO₃ to maintain pH 9–10, enhancing boronate stability.

- Protecting Groups : Use of Boc or Fmoc to shield the methylamino group during coupling .

- Yield Optimization : Monitor via TLC or HPLC; typical yields range from 60–85% after purification by column chromatography .

Q. How can the purity and structural integrity of (4-((Methylamino)methyl)phenyl)boronic acid be validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino CH₂ at δ 2.8–3.2 ppm; boronic acid B-OH protons at δ 6–8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 194.1) .

- Elemental Analysis : Ensure boron content matches theoretical values (±0.3%) .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

- Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) react faster due to enhanced oxidative addition .

- Steric Effects : The methylamino group may hinder coupling at the ortho position; meta/para positions are preferred .

- Side Reactions : Protodeboronation under acidic conditions; stabilize with excess base or low temperature .

Advanced Research Questions

Q. How do reaction mechanisms differ when using (4-((Methylamino)methyl)phenyl)boronic acid in stereoselective vs. non-stereoselective couplings?

- Methodological Answer :

- Stereoselective Couplings : Chiral ligands (e.g., BINAP) induce asymmetry during transmetalation steps. Monitor enantiomeric excess (ee) via chiral HPLC .

- Non-Stereoselective : Pd(OAc)₂ with PPh₃ ligands yield racemic mixtures. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., proteases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with serine proteases (e.g., binding energy ΔG ≈ -8.2 kcal/mol) .

- DFT Calculations : Analyze boronate-diol bond stability (B-O bond length ~1.36 Å; bond dissociation energy ~25 kcal/mol) .

- MD Simulations : Assess dynamic interactions over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can impurity profiles (e.g., protodeboronation byproducts) be quantified during synthesis?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (LOQ = 0.1 ppm) using a C18 column and MRM transitions (m/z 194 → 177 for the parent ion; m/z 178 → 161 for deboronated byproducts) .

- ICH Validation : Ensure linearity (R² > 0.99), precision (%RSD < 5%), and recovery (95–105%) .

Q. What strategies mitigate oxidative degradation of the boronic acid moiety in aqueous media?

- Methodological Answer :

- Buffer Selection : Use phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) to reduce H₂O₂-mediated oxidation .

- Lyophilization : Stabilize the compound as a lyophilized powder (TGA shows decomposition >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.